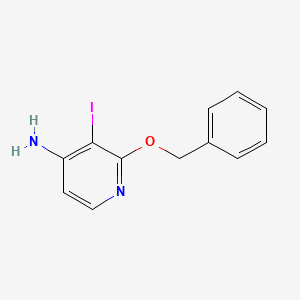

2-(Benzyloxy)-3-iodopyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H11IN2O |

|---|---|

Molecular Weight |

326.13 g/mol |

IUPAC Name |

3-iodo-2-phenylmethoxypyridin-4-amine |

InChI |

InChI=1S/C12H11IN2O/c13-11-10(14)6-7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) |

InChI Key |

SMPVKTPNNLFQOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=C2I)N |

Origin of Product |

United States |

Significance of Pyridine Derivatives in Organic Synthesis and Chemical Biology

Pyridine (B92270) is a six-membered heterocyclic aromatic compound, structurally related to benzene (B151609) but with one carbon-hydrogen group replaced by a nitrogen atom. nih.govresearchgate.net This substitution imparts unique electronic properties and a dipole moment, making pyridine and its derivatives highly significant in organic chemistry. chemicalbook.com They are integral to numerous biologically active compounds, including a wide array of pharmaceuticals, natural products, and functional materials. chemicalbook.com

In the realm of medicinal chemistry and drug design, pyridine-based ring systems are among the most extensively used heterocycles. beilstein-journals.org Their presence can profoundly influence the pharmacological activity of a molecule, leading to the discovery of broad-spectrum therapeutic agents. beilstein-journals.orgnih.gov Pyridine derivatives are key components in drugs used as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. beilstein-journals.orgnih.gov The nitrogen atom in the ring can act as a hydrogen bond acceptor and a base, allowing for critical interactions with biological targets like enzymes and receptors. acs.org Furthermore, the pyridine scaffold is found in essential biomolecules such as the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is vital for cellular energy production, and in vitamins like niacin and pyridoxine. acs.orgchemicalbook.com

The utility of pyridine derivatives extends to organic synthesis, where they serve as crucial building blocks, reagents, and polar, aprotic solvents. nih.govacs.org The ability to introduce a wide variety of substituents onto the pyridine ring allows chemists to fine-tune the steric and electronic properties of molecules, making them indispensable tools in the synthesis of complex targets. nih.gov

Structural Characteristics and Reactive Handles of 2 Benzyloxy 3 Iodopyridin 4 Amine

The structure of 2-(Benzyloxy)-3-iodopyridin-4-amine is a carefully orchestrated assembly of functional groups, each offering a "handle" for further chemical modification. The molecule is built upon a pyridine (B92270) core, which is substituted at three key positions, creating a platform for diverse synthetic transformations. While detailed experimental data for this specific compound is not widely published, its reactivity can be inferred from its constituent parts and closely related analogues, such as 2-chloro-3-iodopyridin-4-amine (B1632570). guidechem.com

The primary functional groups that define its chemical personality are:

The 4-Amino Group: The primary amine (-NH2) at the C4 position is a potent nucleophile and a base. chemicalbook.comguidechem.com It can readily participate in reactions such as acylation, alkylation, and the formation of Schiff bases. This group is a common feature in many biologically active pyridines, often involved in forming key interactions with target proteins.

The 3-Iodo Group: The iodine atom at the C3 position is an excellent reactive handle for carbon-carbon and carbon-heteroatom bond-forming reactions. As a large and polarizable halogen, it serves as an effective leaving group in numerous transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a vast array of substituents at this position, building molecular complexity.

The 2-Benzyloxy Group: The benzyloxy group (-OCH2Ph) at the C2 position serves a dual purpose. It acts as a protecting group for the 2-hydroxypyridine (B17775) tautomer. This group is generally stable but can be removed under specific reductive conditions (e.g., hydrogenolysis) to unmask the hydroxyl group, enabling further functionalization. beilstein-journals.orgnih.gov Its presence also influences the electronic landscape of the pyridine ring.

These three functional groups, positioned on the electron-deficient pyridine ring, provide a powerful combination of reactivity, allowing for sequential and regioselective modifications.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value for 2-Chloro-3-iodopyridin-4-amine (Analogue) | Reference |

|---|---|---|

| Molecular Formula | C5H4ClIN2 | sigmaaldrich.com |

| Molecular Weight | 254.46 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Topological Polar Surface Area | 38.9 Ų | guidechem.com |

| Complexity | 101 | guidechem.com |

Overview of Academic Research Trajectories for Complex Pyridine Scaffolds

Strategies for Constructing the Substituted Pyridine Core

The assembly of the this compound scaffold hinges on two primary transformations: the regioselective iodination of a suitable pyridin-4-amine precursor and the introduction of the benzyloxy group. These steps can be approached in different sequences, each with its own set of advantages and challenges.

Iodination of Pyridin-4-amine Precursors

A common and effective strategy to introduce the iodine atom at the C-3 position of the pyridine ring is through the direct iodination of a pre-functionalized pyridin-4-amine. A key precursor for this transformation is 2-chloropyridin-4-amine.

The iodination of 2-chloropyridin-4-amine requires precise control to ensure the iodine atom is introduced at the desired C-3 position. The directing effects of the existing substituents on the pyridine ring, namely the amino group at C-4 and the chloro group at C-2, play a crucial role in determining the regioselectivity of the electrophilic iodination reaction.

A widely employed method for the synthesis of the key intermediate, 2-chloro-3-iodopyridin-4-amine (B1632570), involves the use of iodine monochloride (ICl) as the iodinating agent. chemicalbook.comchemicalbook.com The reaction is typically carried out in a suitable solvent such as glacial acetic acid. chemicalbook.com The amino group at the C-4 position is an activating group and directs electrophilic substitution to the ortho positions (C-3 and C-5). However, the presence of the chloro group at C-2 sterically hinders the approach of the electrophile to the C-3 position to some extent, and electronically deactivates the ring. Despite this, the reaction can be optimized to favor the formation of the 3-iodo isomer.

The efficiency and regioselectivity of the iodination of 2-chloropyridin-4-amine are significantly influenced by the reaction conditions. Key parameters include the choice of iodinating agent, solvent, temperature, and the presence of additives.

In a typical procedure, a mixture of 2-chloropyridin-4-amine, potassium acetate (B1210297), and iodine monochloride in glacial acetic acid is heated to achieve the desired transformation. chemicalbook.com The use of potassium acetate as a base is crucial to neutralize the hydrogen chloride generated during the reaction and to maintain a favorable reaction environment. The reaction temperature is also a critical factor; heating at around 70°C for several hours is often necessary to drive the reaction to completion. chemicalbook.com

It has been reported that this reaction can lead to a mixture of iodinated pyridines. chemicalbook.com Therefore, purification by techniques such as column chromatography is essential to isolate the desired 2-chloro-3-iodopyridin-4-amine in good purity. chemicalbook.com

Table 1: Reaction Conditions for the Iodination of 2-Chloropyridin-4-amine

| Reactant | Reagent | Solvent | Temperature | Time | Yield of 2-chloro-3-iodopyridin-4-amine | Reference |

| 2-Chloropyridin-4-amine | Iodine monochloride, Potassium acetate | Glacial Acetic Acid | 70°C | 4 hours | ~45-50% | chemicalbook.com |

Introduction of the Benzyloxy Moiety

Once the 2-chloro-3-iodopyridin-4-amine intermediate is obtained, the next crucial step is the introduction of the benzyloxy group at the C-2 position. This can be achieved through two primary synthetic strategies: nucleophilic aromatic substitution (SNAr) or O-alkylation of a corresponding pyridin-2-ol derivative.

The displacement of the chloro group at the C-2 position of 2-chloro-3-iodopyridin-4-amine with a benzyloxy group via a nucleophilic aromatic substitution (SNAr) reaction is a plausible and direct approach. youtube.com The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the α-positions (C-2 and C-6). The presence of the electron-withdrawing iodo group at C-3 further activates the C-2 position towards nucleophilic attack.

The reaction would typically involve treating 2-chloro-3-iodopyridin-4-amine with sodium benzyloxide, which can be prepared in situ from benzyl (B1604629) alcohol and a strong base like sodium hydride. The reaction is generally carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), and may require heating to proceed at a reasonable rate. youtube.com

A potential challenge in this approach is the possibility of competing substitution at the C-3 position, displacing the iodo group. However, in many SNAr reactions on halosubstituted pyridines, a chloro group is a better leaving group than an iodo group, which would favor the desired substitution at the C-2 position. Careful optimization of the reaction conditions would be necessary to ensure high selectivity.

An alternative strategy for introducing the benzyloxy moiety involves the O-alkylation of a 4-amino-3-iodopyridin-2-ol precursor. This approach follows the principles of the Williamson ether synthesis.

This two-step process would first require the synthesis of 4-amino-3-iodopyridin-2-ol. This could potentially be achieved by the hydrolysis of the 2-chloro group in 2-chloro-3-iodopyridin-4-amine under basic conditions, although this reaction may be challenging and require harsh conditions.

Once the 4-amino-3-iodopyridin-2-ol is obtained, it can be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding pyridin-2-oxide. This nucleophilic species can then react with an alkylating agent, such as benzyl bromide or benzyl chloride, to form the desired this compound.

Table 2: Summary of Synthetic Strategies for this compound

| Strategy | Key Intermediate | Key Transformation | Reagents and Conditions |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-3-iodopyridin-4-amine | Displacement of the 2-chloro group with a benzyloxy group | Sodium benzyloxide (from benzyl alcohol and a strong base), aprotic polar solvent (e.g., DMF, THF), heat. |

| O-Alkylation | 4-Amino-3-iodopyridin-2-ol | Williamson ether synthesis | 1. Synthesis of 4-amino-3-iodopyridin-2-ol (e.g., by hydrolysis of the 2-chloro precursor). 2. Deprotonation with a base (e.g., NaH, K2CO3) followed by reaction with benzyl bromide or chloride. |

Synthetic Routes to this compound: A Detailed Examination

The synthesis of the highly functionalized pyridine derivative, this compound, presents a unique challenge in organic chemistry, requiring careful strategic planning to orchestrate the introduction of three distinct substituents onto the pyridine core. This article delves into the synthetic methodologies for this compound, exploring key reactions, strategic approaches, and the optimization of reaction conditions.

Role of 2 Benzyloxy 3 Iodopyridin 4 Amine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The strategic placement of an amine, an iodine atom, and a benzyloxy group on the pyridine (B92270) ring would theoretically make 2-(benzyloxy)-3-iodopyridin-4-amine a highly valuable precursor for constructing fused heterocyclic systems. The ortho-relationship of the amino and iodo groups is ideal for cyclization reactions, while the benzyloxy group can serve as a protecting group or be a key pharmacophoric feature.

While there is no direct evidence of this compound being used to synthesize pyrrolo[3,2-c]pyridine derivatives, this class of compounds is of significant interest in medicinal chemistry for its potent anticancer activities. nih.gov The general synthesis of the pyrrolo[3,2-c]pyridine core often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyridine. nih.govresearchgate.net For instance, a common strategy is the intramolecular cyclization of a suitably substituted pyridine derivative. A hypothetical route could involve a Sonogashira coupling of this compound with a terminal alkyne, followed by cyclization to form the pyrrole ring.

A recent study on new 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin polymerization inhibitors highlights the importance of this scaffold. nih.gov The synthetic route started from 2-bromo-5-((dimethylamino)vinyl)-4-nitropyridine-1-oxide, which underwent reductive cyclization to form the core. nih.gov

Table 1: Hypothetical Reaction for Pyrrolo[3,2-c]pyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| This compound | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Substituted 1H-pyrrolo[3,2-c]pyridine |

This table represents a theoretical pathway, as no specific literature was found.

Imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines are important heterocyclic motifs with a broad range of pharmacological activities. nih.gov The synthesis of these structures typically involves the reaction of a 1,2- or 1,3-diaminopyridine with a one-carbon synthon, such as an aldehyde or a carboxylic acid derivative. nih.govorganic-chemistry.orgmdpi.com

For example, a common method for synthesizing imidazo[4,5-b]pyridines is the condensation of a 2,3-diaminopyridine (B105623) with an aldehyde. mdpi.com In a hypothetical scenario, this compound would first need to be converted to a 3,4-diaminopyridine (B372788) derivative. This could potentially be achieved through a palladium-catalyzed amination at the 3-position, replacing the iodine, followed by reduction of a nitro group if one were introduced.

Alternatively, palladium-catalyzed amidation of 2-chloro-3-amino-pyridines has been shown to be a facile route to imidazo[4,5-b]pyridines. organic-chemistry.org This suggests that the analogous this compound could potentially undergo similar transformations, although the reactivity of the benzyloxy group compared to a chloro group under these conditions would need to be considered.

Table 2: General Synthetic Routes to Imidazopyridines

| Precursor | Reagent | Resulting Scaffold | Reference |

| 2,3-Diaminopyridine | Aldehyde | Imidazo[4,5-b]pyridine | mdpi.com |

| 3,4-Diaminopyridine | Benzaldehyde Adduct | Imidazo[4,5-c]pyridine | nih.gov |

| 2-Chloro-3-aminopyridine | Primary Amide | Imidazo[4,5-b]pyridine | organic-chemistry.org |

The unique substitution pattern of this compound suggests its potential utility in the synthesis of other complex fused pyridine systems, such as pyrazolo[3,4-b]pyridines or pyrrolo[3,2-d]pyrimidines. beilstein-journals.orgbeilstein-journals.org The synthesis of these scaffolds often relies on domino reactions or multi-component condensations where the strategic placement of reactive functional groups is key. For instance, the synthesis of pyrazolo[3,4-b]pyridin-6-ones has been achieved through a one-pot reaction of 5-aminopyrazoles and azlactones. beilstein-journals.org

Building Block for Functional Materials and Advanced Organic Compounds

While there is no specific research on this compound in materials science, the closely related 2-chloro-3-iodopyridin-4-amine (B1632570) has been noted for its potential in creating novel organic materials. chemicalbook.com The inclusion of such halogenated pyridine structures in polymers can impart properties like enhanced durability and chemical resistance. chemicalbook.com The benzyloxy group in the target compound could introduce different properties, such as influencing solubility, processability, or providing a site for further functionalization. Pyrrolo- and imidazopyridine derivatives themselves are also explored for their photophysical properties, with some exhibiting fluorescence, suggesting potential applications in optical materials. beilstein-journals.org

Intermediate in the Total Synthesis of Natural Products and Analogs

The search did not yield any instances of this compound being used as an intermediate in the total synthesis of natural products. However, the imidazo[4,5-b]pyridine scaffold, which could theoretically be derived from this precursor, is a component of the natural product pentosidine (B29645) and the mutagen 1-Me-5-PhIP. organic-chemistry.org A synthetic route to the latter has been demonstrated using a palladium-catalyzed amidation of a 2-chloro-3-aminopyridine. organic-chemistry.org This highlights the potential utility of similarly substituted pyridines in accessing complex biologically active molecules.

Contributions to Lead-Oriented Synthesis and Chemical Probe Development

There is no available literature detailing the use of this compound in lead-oriented synthesis or for the development of chemical probes. However, its structural features are consistent with those of a useful scaffold for such applications. The benzyloxy and iodo groups provide distinct handles for chemical modification, allowing for the systematic exploration of chemical space around a core structure. The iodo group is particularly useful for cross-coupling reactions to introduce a variety of substituents, a common strategy in lead optimization. The fused heterocyclic systems that could be derived from this precursor, such as imidazo[1,2-a]pyridines, are widely used in medicinal chemistry and are suitable for the design of targeted compounds, including kinase inhibitors. mdpi.com

Theoretical and Computational Investigations of 2 Benzyloxy 3 Iodopyridin 4 Amine and Its Derivatives

Mechanistic Elucidation of Key Synthetic Transformations

Computational chemistry provides powerful tools to unravel the complex mechanisms of synthetic reactions. For a polysubstituted pyridine (B92270) like 2-(Benzyloxy)-3-iodopyridin-4-amine, understanding the formation of the final product requires a detailed analysis of reaction pathways, transition states, and the factors governing selectivity.

Reaction Pathway Analysis of Iodination

The introduction of an iodine atom at the C3 position of a 2-(benzyloxy)pyridin-4-amine (B588463) precursor is a critical synthetic step. This reaction is typically an electrophilic aromatic substitution. Theoretical calculations, such as Density Functional Theory (DFT), can model the reaction pathway to determine the most likely mechanism.

The iodination of activated aromatic rings, like a pyridine derivative with both an amino and a benzyloxy group, generally proceeds via the formation of a sigma complex (also known as an arenium ion). Computational models would start with the precursor, 2-(benzyloxy)pyridin-4-amine, and an electrophilic iodine source (e.g., I⁺, or a complex like I₂/oxidant). The reaction pathway would be mapped by locating the transition state (TS) for the electrophilic attack on the pyridine ring and the subsequent intermediate.

The directing effects of the substituents are paramount. The powerful electron-donating, ortho-, para-directing amino group at C4 and the ortho-, para-directing benzyloxy group at C2 strongly activate the ring towards electrophilic attack. The C3 and C5 positions are both activated. DFT calculations of the transition state energies for attack at C3 versus C5 would be performed to explain the observed regioselectivity. The attack at C3 is sterically more accessible than at C5, which is flanked by the bulky benzyloxy group.

A plausible reaction energy profile, derived from theoretical calculations, would show two main steps:

Formation of the Sigma Complex : The electrophile (I⁺) attacks the C3 position, forming a resonance-stabilized cationic intermediate. This step involves surmounting the highest energy barrier and is thus the rate-determining step.

Deprotonation : A base removes the proton from the C3 carbon, restoring aromaticity and yielding the final product. This step typically has a very low activation barrier.

Table 1: Illustrative Calculated Relative Energies for the Iodination Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2-(Benzyloxy)pyridin-4-amine + I⁺ | 0.0 |

| TS1 (C3-attack) | Transition state for attack at C3 | +12.5 |

| Intermediate 1 | Sigma complex from C3-attack | +4.2 |

| TS2 (C5-attack) | Transition state for attack at C5 | +15.8 |

| Intermediate 2 | Sigma complex from C5-attack | +6.1 |

| Product | This compound | -5.7 |

Note: Data are illustrative and represent typical values obtained from DFT calculations.

Understanding Regioselectivity in Substitutions and Couplings

The halogen substituents on this compound make it a versatile substrate for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The iodine at C3 is significantly more reactive than a potential chlorine or bromine substituent would be in such reactions. However, understanding regioselectivity in other substitutions, such as nucleophilic aromatic substitution (SₙAr), is also critical.

While the electron-rich nature of the ring generally disfavors SₙAr, computational studies can predict the feasibility and regioselectivity of such reactions under specific conditions. Quantum chemistry calculations can be used to model the attack of a nucleophile at the various positions of the pyridine ring. nih.gov The stability of the resulting Meisenheimer-like intermediates would be calculated. The aryne distortion model, analyzed through DFT calculations, can also explain regioselectivity in reactions proceeding through pyridyne intermediates. nih.gov

Calculations of the LUMO (Lowest Unoccupied Molecular Orbital) coefficients and electrostatic potential maps can provide a qualitative prediction of regioselectivity. The carbon atom with the largest LUMO coefficient and a significant positive partial charge is often the most susceptible to nucleophilic attack. For this molecule, the positions ortho and para to the nitrogen (C2, C4, C6) are inherently electron-deficient, but this is counteracted by the strong electron-donating substituents. Computational analysis is therefore essential to predict the net effect.

Investigation of Potential Rearrangement Pathways

Substituted pyridines can sometimes undergo rearrangement reactions, such as the Smiles rearrangement, under basic conditions. nih.gov This involves an intramolecular nucleophilic aromatic substitution where a linking chain connects the nucleophile and the leaving group. For a derivative of this compound, a hypothetical rearrangement could be envisioned if, for example, the amino group were acylated with a group containing a nucleophilic moiety.

Computational modeling would investigate such a possibility by:

Building the reactant molecule with the appropriate side chain.

Modeling the reaction pathway, including the formation of a spirocyclic intermediate.

Calculating the activation energy barrier for the rearrangement.

These calculations would help determine if such a rearrangement is a kinetically feasible side reaction under synthetic conditions. Generally, these rearrangements require specific structural motifs and conditions, and theoretical studies can screen for their likelihood, saving significant experimental effort.

Prediction of Reactivity and Electronic Properties Relevant to Catalysis

The potential for this compound and its derivatives to act as ligands in transition metal catalysis can be assessed through computational methods. DFT calculations can elucidate key electronic properties that govern its coordinating ability.

Key computed parameters include:

Frontier Molecular Orbitals (HOMO/LUMO) : The energy of the Highest Occupied Molecular Orbital (HOMO) indicates the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to electron-accepting ability. A high HOMO energy suggests good σ-donating capability, essential for a ligand.

Natural Bond Orbital (NBO) Analysis : This analysis provides information on the charge distribution and orbital interactions. The natural charge on the pyridine nitrogen and the amino nitrogen can indicate the most likely coordination site.

Molecular Electrostatic Potential (MEP) : The MEP map visually shows the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. The most negative potential is usually associated with the primary Lewis basic site, which for this molecule would be the pyridine nitrogen.

Table 2: Illustrative Calculated Electronic Properties

| Property | Value | Interpretation |

| HOMO Energy | -5.8 eV | Moderate electron-donating ability |

| LUMO Energy | -0.9 eV | Moderate electron-accepting ability |

| HOMO-LUMO Gap | 4.9 eV | High kinetic stability |

| NBO Charge on Pyridine N | -0.65 e | Strong Lewis basic site |

| NBO Charge on Amino N | -0.88 e | Also a potential, but less accessible, binding site |

Note: Data are illustrative and based on typical DFT calculations for similar heterocyclic systems.

These properties suggest that the pyridine nitrogen is the most probable site for coordination to a metal center. The benzyloxy and amino groups donate electron density into the ring, increasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical for its interactions, especially in a constrained environment like a catalyst's active site or a biological receptor. The molecule possesses significant conformational freedom due to the rotatable bond of the benzyloxy group.

Conformational analysis , using molecular mechanics or DFT, can identify low-energy conformations. The key dihedral angle to scan is the C2-O-CH₂-Ph angle. The analysis would likely reveal that the most stable conformers are those that minimize steric clash between the benzyl (B1604629) group and the adjacent substituents on the pyridine ring.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time in a solvent. nih.govucl.ac.uk An MD simulation would show how the benzyloxy group samples different conformational states at a given temperature, the flexibility of the pyridine ring system, and its interactions with solvent molecules. This provides insight into the molecule's average shape and the accessibility of its potential coordination sites.

Ligand-Binding Studies for Potential Catalytic Roles

If this compound is to be used as a ligand in a homogeneous catalyst, its binding to the metal center is of primary importance. Molecular docking and more rigorous methods like QM/MM (Quantum Mechanics/Molecular Mechanics) can be used to study this interaction.

Molecular docking could be used to place the ligand into the active site of a known catalyst or enzyme to generate a plausible binding pose. nih.gov This is a computationally efficient method to screen for potential binding.

For a more accurate description, the binding energy between the ligand and a metal center (e.g., Pd, Cu, Rh) can be calculated using DFT. The calculation would involve optimizing the geometry of the metal-ligand complex and comparing its energy to the sum of the energies of the isolated metal ion and the free ligand. The results can help predict the stability of the resulting catalyst and how the electronic properties of the metal are modulated by the ligand.

Table 3: Illustrative Ligand-Binding Data for a Derivative

| Metal Center | Binding Mode | Calculated Binding Energy (kcal/mol) | Key Interacting Atom |

| Pd(II) | Monodentate | -25.3 | Pyridine Nitrogen |

| Cu(I) | Monodentate | -31.8 | Pyridine Nitrogen |

| Rh(I) | Bidentate (hypothetical) | -18.5 (per site) | Pyridine N, Amino N |

Note: Data are illustrative and represent plausible outcomes of DFT calculations for ligand-metal interactions.

These theoretical studies suggest that the pyridine nitrogen is the primary binding site, forming stable complexes with various transition metals. The potential for bidentate coordination involving the amino group is less likely due to the formation of a strained four-membered ring but could be computationally verified.

Future Research Directions and Outlook

Development of More Efficient and Atom-Economical Synthetic Routes

The future development of applications for 2-(benzyloxy)-3-iodopyridin-4-amine hinges on the ability to produce it and its derivatives through efficient and sustainable methods. A key area of future research will be the design of synthetic routes that are both more efficient and atom-economical.

Current synthetic strategies for similar substituted pyridines often involve multiple steps with stoichiometric reagents, which can be inefficient. organic-chemistry.orgchemicalbook.com Future research will likely focus on the following:

Catalytic C-H Functionalization: A primary goal will be to move away from pre-functionalized starting materials. Research into direct C-H activation and subsequent iodination or benzylation of a simpler aminopyridine precursor could drastically shorten the synthesis and reduce waste. Rhodium-catalyzed C-H bond functionalization has already shown promise in the synthesis of other highly substituted pyridines. nih.gov

One-Pot and Tandem Reactions: Designing one-pot procedures that combine several transformations without isolating intermediates will be a major focus. For instance, a sequence where the pyridine (B92270) ring is formed and then functionalized in a single continuous process would be highly desirable. mdpi.com

Use of Earth-Abundant Metal Catalysts: To improve the green credentials of the synthesis, research will explore replacing precious metal catalysts (like palladium or rhodium) with catalysts based on more abundant and less toxic metals, such as iron, copper, or organolanthanides. northwestern.edu

These advancements will be crucial for making this compound a more accessible and cost-effective building block for large-scale applications.

Exploration of Novel Reactivity and Cascade Transformations

The trifunctional nature of this compound makes it an ideal substrate for the development of novel cascade reactions, which can rapidly build molecular complexity from a simple starting material. nih.gov Future research will aim to exploit the distinct reactivity of each functional group.

The primary amine at the C4 position can act as a nucleophile, the iodine at the C3 position is a prime handle for cross-coupling reactions, and the benzyloxy group at C2 can be cleaved to reveal a pyridone, which has its own unique reactivity. This opens up possibilities for intricate reaction sequences. For example, a cascade could be initiated by a nucleophilic attack from the amine group, followed by a palladium-catalyzed intramolecular cyclization onto the C3 position (via the iodo-group), and terminated by debenzylation.

Research will likely focus on:

Palladium-Catalyzed Cascades: Developing new palladium-catalyzed sequences that involve multiple bond-forming events in one pot. This could include combinations of amination, cross-coupling, and cyclization reactions.

[3+2] or [4+3] Cycloadditions: Investigating the participation of the pyridine ring or its derivatives in cycloaddition cascades to form complex polycyclic N-heterocycles.

Regioselective Multi-component Reactions: Designing reactions where this compound combines with two or more other simple molecules in a specific order to generate complex products. Such regioselective cascade reactions have been successfully used to synthesize other 4-aryl-2-aminopyridines. researchgate.net

The discovery of such novel transformations will significantly expand the synthetic utility of this scaffold.

Advanced Computational Modeling for Structure-Reactivity Relationships and Reaction Design

Computational chemistry is poised to play a pivotal role in accelerating research related to this compound. By using advanced modeling techniques, researchers can predict the behavior of this molecule and design new experiments with a higher probability of success.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to understand the electronic structure of the molecule, predict the most reactive sites, and elucidate the mechanisms of potential reactions. This can guide the choice of reagents and conditions for new synthetic transformations, similar to studies on the aromatization of dihydropyridines. rsc.org

Predicting Reaction Outcomes: Computational models can help predict the feasibility and potential yields of new cascade reactions or the regioselectivity of functional group transformations, saving significant laboratory time and resources.

In Silico Drug Design: For medicinal chemistry applications, computational tools can be used to model the interaction of derivatives with biological targets. nih.gov Properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) can be predicted for virtual libraries of compounds derived from the core scaffold, helping to prioritize which molecules to synthesize. jneonatalsurg.com

Integrating computational modeling into the research workflow will enable a more rational and efficient exploration of the chemical space accessible from this compound.

Applications in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions and discover new drug leads. nih.govcam.ac.uk The highly functionalized and asymmetric nature of this compound makes it an exceptionally promising scaffold for DOS.

The three distinct functional handles allow for a "branching" synthetic strategy. Each functional group can be reacted independently under specific conditions, leading to a vast number of unique analogs from a single starting material.

| Functional Group | Position | Potential Reactions |

| Amine (-NH₂) | C4 | Acylation, Alkylation, Sulfonylation, Reductive Amination, Diazotization |

| Iodine (-I) | C3 | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig, and Carbonylative cross-coupling reactions |

| Benzyloxy (-OBn) | C2 | Hydrogenolysis (cleavage) to reveal a 2-pyridone, which can then be N-alkylated or O-alkylated |

A future DOS program would involve systematically exploring these reactions. For example, the iodine at the C3 position can be used to introduce a wide range of aryl, heteroaryl, or alkyl groups via Suzuki or Sonogashira coupling. Subsequently, the amine at the C4 position can be acylated with a library of carboxylic acids. Finally, the benzyloxy group can be removed, and the resulting pyridone can be alkylated. This three-dimensional diversification can rapidly generate a large library of complex, sp³-rich molecules that are desirable in drug discovery. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

To enhance safety, reproducibility, and scalability, future research will focus on integrating the synthesis and derivatization of this compound with modern technologies like flow chemistry and automated synthesis.

Flow Chemistry: Many of the reactions relevant to this compound, such as halogenations or reactions involving organometallic intermediates, can be hazardous on a large scale in traditional batch reactors due to poor heat transfer and mixing. rsc.org Flow chemistry, where reagents are pumped through small, temperature-controlled tubes, offers superior control over reaction parameters. amt.uk This can lead to higher yields, cleaner products, and enhanced safety. acs.org Future work will likely involve:

Developing a continuous flow process for the iodination step, which can be difficult to control in batch.

Performing palladium-catalyzed cross-coupling reactions in flow reactors, which can improve catalyst efficiency and allow for the safe handling of pyrophoric reagents.

Automated Synthesis: Automated platforms can use the logic of a DOS strategy to physically synthesize a library of compounds with minimal human intervention. An automated synthesizer could be programmed to perform a sequence of reactions, such as coupling a set of boronic acids to the C3 position of the scaffold, followed by acylating the C4-amine with a set of acid chlorides, all in a multi-well plate format. This would dramatically accelerate the synthesis of compound libraries for high-throughput screening in drug discovery or materials science. vapourtec.com

The combination of the versatile this compound scaffold with flow and automated synthesis technologies represents a powerful paradigm for the rapid discovery of new functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.